molecular formula C6H4Br2FNO B1436466 (2,3-Dibromo-5-fluoropyridin-4-yl)methanol CAS No. 2169467-21-2

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol

Cat. No.: B1436466
CAS No.: 2169467-21-2
M. Wt: 284.91 g/mol
InChI Key: BODVHGUIZCYENW-UHFFFAOYSA-N
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Description

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol is a chemical compound belonging to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a methanol group. This compound appears as a white crystalline solid and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives followed by the introduction of a methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure consistent product quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopyridine: Lacks the fluorine and methanol groups, making it less versatile in certain applications.

    5-Fluoropyridin-4-yl)methanol: Lacks the bromine atoms, which can affect its reactivity and biological activity.

    2,3-Dibromo-5-chloropyridin-4-yl)methanol: Contains chlorine instead of fluorine, leading to different chemical properties.

Uniqueness

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol is unique due to the combination of bromine, fluorine, and methanol groups attached to the pyridine ring. This unique structure imparts specific chemical and biological

Properties

IUPAC Name

(2,3-dibromo-5-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODVHGUIZCYENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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